ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety, an ethyl group, and a propanamido linker. The tetrahydrobenzo[b]thiophene ring is esterified at the 3-position, contributing to its lipophilic character.
Properties
IUPAC Name |
ethyl 2-[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-6-17-13-20(31)29(25(26-17)30-15(4)12-14(3)28-30)16(5)22(32)27-23-21(24(33)34-7-2)18-10-8-9-11-19(18)35-23/h12-13,16H,6-11H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVQPAMNNIYCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound exhibiting significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula and molecular properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H36N4O3S |
| Molecular Weight | 444.66 g/mol |
| CAS Number | [Not specified in the provided data] |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities . For example:
- Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. They may interact with specific molecular targets such as tyrosine kinases or other growth factor receptors that are critical for cancer cell proliferation and survival .
- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , particularly against bacterial strains. Research findings suggest:
- Inhibition of Bacterial Growth : this compound shows activity against both Gram-positive and Gram-negative bacteria .
- Mechanisms of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic pathways within the bacteria .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development. The presence of the pyrazole and pyrimidine moieties is essential for its biological efficacy:
| Structural Feature | Biological Significance |
|---|---|
| Pyrazole Ring | Contributes to anticancer activity |
| Pyrimidine Moiety | Enhances binding affinity to target enzymes |
| Benzo[b]thiophene Core | Imparts stability and bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural features, physical properties, and synthetic methodologies.
Structural Similarities and Differences
Key Observations:
Core Heterocycles: The target compound’s pyrimidinone-tetrahydrobenzo[b]thiophene system contrasts with the tetrahydroimidazopyridine (1l, 2d) and pyrrolidine (6) cores in analogs.
Substituent Effects: Unlike the nitro and cyano groups in 1l and 2d (electron-withdrawing), the target compound features ethyl and methyl groups (electron-donating), which may enhance solubility and metabolic stability .
Ester Functionality : All compounds share ester groups, suggesting compatibility with prodrug strategies or improved membrane permeability.
Spectroscopic Characterization
- NMR Trends: In analogs (1l, 2d), ester carbonyls resonate at δ ~165–170 ppm in $^{13}\text{C}$ NMR, while pyrimidinone carbonyls in the target compound would likely appear downfield (δ ~170–175 ppm) due to conjugation with the pyrazole ring .
- IR Spectroscopy: Ester C=O stretches (~1730 cm$^{-1}$) and pyrimidinone C=O (~1680 cm$^{-1}$) in the target compound would overlap with signals seen in 1l and 2d .
Research Implications
However, the absence of electron-withdrawing groups (e.g., nitro, cyano) may reduce electrophilic reactivity compared to 1l and 2d, necessitating tailored synthetic routes for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
